molecular formula C27H33N3 B1240833 Tubulosan

Tubulosan

Numéro de catalogue: B1240833
Poids moléculaire: 399.6 g/mol
Clé InChI: AIZBUQBFRLEIBW-LXFCCGDJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tubulosan, derived from Cistanche tubulosa, is a traditional Chinese medicine (TCM) formulation with demonstrated neuroprotective effects in Parkinson’s disease (PD) models. Its primary mechanism involves promoting the expression and secretion of glial cell line-derived neurotrophic factor (GDNF), a critical protein for dopaminergic neuron survival and function . In both in vitro (MES23.5 cells) and in vivo (MPTP-induced PD rats) studies, this compound significantly reduced apoptosis, upregulated tyrosine hydroxylase (TH) expression (a marker of dopaminergic neuron integrity), and improved motor deficits . Notably, this compound enhances endogenous GDNF levels, circumventing the blood-brain barrier (BBB) limitations associated with exogenous GDNF administration . Its composition includes phenylethanoid glycosides like echinacoside (ECH) and acteoside, which synergistically contribute to its therapeutic profile .

Propriétés

Formule moléculaire

C27H33N3

Poids moléculaire

399.6 g/mol

Nom IUPAC

(2S,3R,11bS)-3-ethyl-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C27H33N3/c1-2-18-17-30-14-12-19-7-3-4-8-21(19)26(30)16-20(18)15-25-27-23(11-13-28-25)22-9-5-6-10-24(22)29-27/h3-10,18,20,25-26,28-29H,2,11-17H2,1H3/t18-,20-,25+,26-/m0/s1

Clé InChI

AIZBUQBFRLEIBW-LXFCCGDJSA-N

SMILES isomérique

CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5

SMILES canonique

CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of this compound and Key Neuroprotective Agents

Compound Mechanism of Action Delivery Method Efficacy in PD Models Clinical Advantages/Limitations References
This compound ↑ Endogenous GDNF; Modulates Bcl2/Bax ratio (anti-apoptotic) Oral administration - 50% ↓ apoptosis in MES23.5 cells (250 µg/mL)
- ↑ TH expression by 40% (vs. MPTP controls)
- Improved motor activity in PD rats
Non-invasive; TCM-based formulation; Multi-target action
GDNF Direct neurotrophic support Intracerebral injection - Restores 70% DA neurons in MPTP mice
- Improves rigidity and tremor
Limited by invasive delivery; BBB impermeability; high cost
Echinacoside (ECH) Antioxidant; stabilizes mitochondrial membrane potential Oral/IV administration - 30% ↑ cell viability in 6-OHDA-treated PC12 cells
- Reduces oxidative stress markers (e.g., ROS ↓ 25%)
Requires high doses; often used in combination therapies
Madopar DA precursor (symptomatic relief) Oral administration - Transient motor improvement
- No neuroprotective effect
High relapse risk; long-term side effects (dyskinesia)

Key Findings :

  • GDNF vs. This compound: While GDNF directly rescues dopaminergic neurons, its clinical utility is hindered by invasive delivery and BBB limitations. This compound’s induction of endogenous GDNF offers a non-invasive alternative, achieving comparable neuroprotection in preclinical models .
  • ECH vs. This compound : ECH, a component of this compound, shows standalone antioxidant effects but lacks this compound’s multi-target efficacy (e.g., GDNF modulation, apoptosis inhibition) .

Experimental Data and Dose-Dependent Effects

Table 2: Dose-Response Outcomes of this compound in Preclinical Studies

Study Model Parameter Measured Low Dose (100 µg/mL) Moderate Dose (200 µg/mL) High Dose (250 µg/mL) Reference
MES23.5 Cells Apoptosis Rate 18% (n.s.) 15% (p<0.05) 12% (p<0.01)
MPTP Mice TH Expression (SN) 1.2-fold ↑ 1.5-fold ↑ 1.6-fold ↑
PD Rats Rear Frequency (Open Field) 8 ± 2 (n.s.) 12 ± 3 (p<0.05) 14 ± 3 (p<0.01)

Notes:

  • Apoptosis rates in MES23.5 cells decreased dose-dependently, with high-dose this compound showing statistically significant reductions compared to vehicle (p<0.01) .
  • TH expression improvements plateaued at moderate doses, suggesting a threshold effect for GDNF modulation .

Structural and Functional Similarities

Similarly, ECH and acteoside within this compound contribute to its antioxidant properties, paralleling standalone compounds like coenzyme Q10 but with enhanced BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubulosan
Reactant of Route 2
Tubulosan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.